15-(4-Methoxytrityl)thio-4,7,10,13-tertaoxa-pentadecanoic acid
Overview
Description
15-(4-Methoxytrityl)thio-4,7,10,13-tertaoxa-pentadecanoic acid is a synthetic compound with the molecular formula C31H38O7S and a molecular weight of 554.69 g/mol . It is known for its unique structure, which includes a methoxytrityl group and a thioether linkage, making it a valuable compound in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 15-(4-Methoxytrityl)thio-4,7,10,13-tertaoxa-pentadecanoic acid typically involves the following steps:
Protection of the Hydroxyl Group: The hydroxyl group of the starting material is protected using a methoxytrityl chloride in the presence of a base such as pyridine.
Thioether Formation: The protected intermediate is then reacted with a thiol compound to form the thioether linkage.
Deprotection: The final step involves the removal of the protecting group under acidic conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving automated systems to control temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
15-(4-Methoxytrityl)thio-4,7,10,13-tertaoxa-pentadecanoic acid undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methoxytrityl group, yielding a free thiol.
Substitution: The methoxytrityl group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, dithiothreitol.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, free thiols, and substituted derivatives of the original compound .
Scientific Research Applications
15-(4-Methoxytrityl)thio-4,7,10,13-tertaoxa-pentadecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of protein-ligand interactions and as a linker in bioconjugation techniques.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.
Industry: Utilized in the development of advanced materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 15-(4-Methoxytrityl)thio-4,7,10,13-tertaoxa-pentadecanoic acid involves its ability to form stable thioether linkages with other molecules. This property makes it an excellent candidate for use in bioconjugation and drug delivery systems. The methoxytrityl group provides stability and protection during synthetic processes, which can be removed under specific conditions to release the active thiol .
Comparison with Similar Compounds
Similar Compounds
15-(4-Methoxytrityl)thio-4,7,10,13-tetraoxa-pentadecanoic acid: Similar structure but with variations in the length of the polyether chain.
15-(4-Methoxytrityl)thio-4,7,10,13-tertaoxa-hexadecanoic acid: Similar structure with an additional methylene group in the chain.
Uniqueness
15-(4-Methoxytrityl)thio-4,7,10,13-tertaoxa-pentadecanoic acid is unique due to its specific combination of a methoxytrityl group and a thioether linkage, which provides both stability and reactivity. This makes it particularly useful in applications requiring precise control over molecular interactions and stability .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[(4-methoxyphenyl)-diphenylmethyl]sulfanylethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38O7S/c1-34-29-14-12-28(13-15-29)31(26-8-4-2-5-9-26,27-10-6-3-7-11-27)39-25-24-38-23-22-37-21-20-36-19-18-35-17-16-30(32)33/h2-15H,16-25H2,1H3,(H,32,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZQVHHLYOFNAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCOCCOCCOCCOCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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